(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one
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Overview
Description
(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclohexyl group, a methoxyimino group, and a benzo[b]azepinone core. Its distinct chemical configuration makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[b]azepinone Core: This step involves the cyclization of an appropriate precursor to form the benzo[b]azepinone structure.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl halides under basic conditions.
Addition of the Methoxyimino Group: The methoxyimino group is added via an oximation reaction, where a methoxyamine derivative reacts with a carbonyl group on the benzo[b]azepinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, researchers may explore its potential as a therapeutic agent, particularly if it exhibits bioactivity that could be harnessed for drug development.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which (Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one exerts its effects is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt: Used as an intermediate in the synthesis of antibiotics.
(Z)-Metominostrobin: A strobilurin fungicide that inhibits mitochondrial respiration in fungi.
Uniqueness
What sets (Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one apart is its unique benzo[b]azepinone core, which is not commonly found in other similar compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research.
Properties
Molecular Formula |
C17H20N2O2 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
5-cyclohexyl-3-(methoxyamino)-1-benzazepin-2-one |
InChI |
InChI=1S/C17H20N2O2/c1-21-19-16-11-14(12-7-3-2-4-8-12)13-9-5-6-10-15(13)18-17(16)20/h5-6,9-12H,2-4,7-8H2,1H3,(H,18,19,20) |
InChI Key |
MOVZPOMJLPUIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CONC1=CC(=C2C=CC=CC2=NC1=O)C3CCCCC3 |
Origin of Product |
United States |
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